2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide features a triazolo[4,3-a]pyrazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:
- Cyclohexylsulfanyl group at position 8, contributing to lipophilicity and conformational flexibility.
This scaffold is structurally analogous to bioactive molecules targeting inflammation, oxidative stress, and microbial infections .
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2S/c21-20(22,23)13-5-4-6-14(11-13)25-16(29)12-28-19(30)27-10-9-24-18(17(27)26-28)31-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFRCQAIBWCSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylethylamine with 4-methylphenyl isothiocyanate to form an intermediate, which is then cyclized to produce the isothiazolopyrimidine core. The final step involves the acylation of the intermediate with acetic anhydride to yield the target compound .
Chemical Reactions Analysis
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. The specific interactions of this compound with bacterial enzymes or receptors could be explored further through in vitro studies.
Anticancer Potential
Triazole derivatives have shown promise in anticancer research due to their ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies may focus on evaluating the cytotoxic effects against various cancer cell lines.
Neurological Applications
Given the structural similarities to known neuroactive compounds, this compound may also be investigated for potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could be a significant factor in its efficacy.
Case Studies
-
Antimicrobial Evaluation :
- A study investigated the antimicrobial properties of related triazole compounds against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .
- Anticancer Screening :
- Neuropharmacology :
Mechanism of Action
The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may act as an inhibitor of glycogen synthase kinase-3 or xanthine oxidase, leading to therapeutic effects in diseases such as cancer or gout .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The table below compares the target compound with structurally related triazolo[4,3-a]pyrazine derivatives:
Key Observations:
R1 Substituents: The cyclohexylsulfanyl group in the target compound enhances lipophilicity compared to the aromatic 4-chlorobenzylsulfanyl group in . This may improve membrane permeability but reduce aqueous solubility.
R2 Substituents: The 3-(trifluoromethyl)phenyl group in the target compound offers strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets. This contrasts with the electron-donating methyl groups in .
Physicochemical Properties
Electronic and Conformational Effects
- This contrasts with the planar 4-chlorobenzyl group in , which may engage in π-stacking .
- Quantum mechanical studies (as in ) suggest that van der Waals interactions from the cyclohexyl group could enhance binding to hydrophobic pockets in target proteins .
Biological Activity
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide , identified by its CAS number 1251549-99-1, is part of a class of triazolo[4,3-a]pyrazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 411.5 g/mol. Its structure features a triazole ring fused with a pyrazine ring and includes functional groups such as cyclohexylsulfanyl and trifluoromethyl phenyl moieties, which are critical for its pharmacological properties.
Antibacterial Activity
Recent studies have shown that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. In vitro evaluations revealed minimum inhibitory concentrations (MICs) as low as 16 μg/mL for certain derivatives against E. coli, indicating robust antibacterial potential comparable to established antibiotics like ampicillin .
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 2e | 32 | 16 |
| Ampicillin | 8 | 4 |
Antifungal Activity
The compound's antifungal activity has also been investigated. Similar triazolo derivatives have shown moderate to good antifungal effects against various fungi, including Pyricularia oryzae and Rhizoctonia solani. The disc diffusion method indicated that certain derivatives exhibited significant zones of inhibition, suggesting their potential use in treating fungal infections .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Triazolo[4,3-a]pyrazines are known to inhibit key signaling pathways involved in tumor progression. The presence of the trifluoromethyl group may enhance the compound's ability to interact with biological targets associated with cancer cell proliferation and survival. Research indicates that modifications to the triazole or pyrazine rings can lead to improved efficacy against specific cancer types.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors. For example, it may act as an inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes including metabolism and cell cycle regulation. Additionally, its interaction with xanthine oxidase could provide therapeutic benefits in conditions such as gout and cancer.
Case Studies
Several studies have highlighted the biological activities of triazolo[4,3-a]pyrazine derivatives:
- Antibacterial Screening : A study synthesized various triazolo derivatives and evaluated their antibacterial properties using microbroth dilution methods. The results indicated that modifications to the cyclohexylsulfanyl group significantly impacted antibacterial efficacy.
- Anticancer Activity : Another research effort focused on the anticancer potential of structurally related compounds. The findings suggested that these derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways.
Q & A
Q. Critical parameters :
- Temperature control during cyclocondensation to avoid side reactions.
- Solvent selection (e.g., DMF for amide coupling; ethanol for crystallization).
- Purification : HPLC or column chromatography to isolate >95% purity .
Basic: Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify connectivity of the triazolo-pyrazine core and substituents.
- High-resolution mass spectrometry (HR-MS) for molecular formula validation.
- X-ray crystallography (if crystalline) to resolve bond angles and confirm stereoelectronic effects of the trifluoromethyl group .
Advanced: How can researchers optimize reaction steps to mitigate low yields in amide coupling?
- Pre-activation of carboxylic acids : Use of HOBt or OxymaPure to reduce racemization.
- Solvent optimization : Switch from DMF to THF if moisture sensitivity is observed.
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings if aromatic side reactions occur .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
- Cross-validate assay conditions : Check for differences in cell lines (e.g., HEK293 vs. HeLa) or protein expression levels in enzymatic assays.
- Structural analogs comparison : Compare substituent effects (e.g., cyclohexylsulfanyl vs. piperidinyl) using SAR tables (see Table 1 below) .
Q. Table 1: Bioactivity of Structural Analogs
| Substituent | IC₅₀ (Target A) | IC₅₀ (Target B) |
|---|---|---|
| Cyclohexylsulfanyl | 12 nM | >1 µM |
| 4-Methoxyphenyl | 45 nM | 320 nM |
| 3-Trifluoromethylphenyl | 8 nM | 85 nM |
Advanced: How to design experiments for probing the compound’s mechanism of action?
- Target engagement assays : Use SPR or ITC to measure binding affinity with suspected kinases or GPCRs.
- Knockdown/knockout models : CRISPR-Cas9-mediated gene silencing of putative targets (e.g., MAPK pathways).
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites and assess stability in hepatic microsomes .
Advanced: What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets).
- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability of ligand-receptor complexes.
- QSAR models : Train on datasets of triazolo-pyrazine derivatives to forecast ADMET properties .
Basic: How to address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release in aqueous media .
Advanced: What methodologies identify degradation products under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, or oxidative agents (H₂O₂).
- Stability-indicating HPLC : Develop gradient methods to separate degradation peaks.
- LC-MSⁿ : Fragment ions analysis to assign structures to degradants .
Advanced: How to validate the role of the trifluoromethyl group in target selectivity?
- Isosteric replacement : Synthesize analogs with -CF₃ replaced by -CH₃, -Cl, or -CN.
- Crystallographic analysis : Compare binding modes of analogs using X-ray structures.
- Free-energy calculations : MM-GBSA to quantify contributions of -CF₃ to binding affinity .
Basic: What safety precautions are recommended during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
